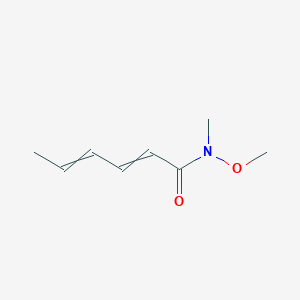

N-Methoxy-N-methylhexa-2,4-dienamide

Description

Structure

3D Structure

Properties

CAS No. |

121712-54-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

N-methoxy-N-methylhexa-2,4-dienamide |

InChI |

InChI=1S/C8H13NO2/c1-4-5-6-7-8(10)9(2)11-3/h4-7H,1-3H3 |

InChI Key |

GBAODMWSGUNKPW-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)N(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxy N Methylhexa 2,4 Dienamide

Direct Amidation Strategies

Direct amidation strategies represent the most straightforward approaches to the synthesis of N-Methoxy-N-methylhexa-2,4-dienamide, typically involving the coupling of a hexa-2,4-dienoic acid precursor with N,O-dimethylhydroxylamine.

Carboxylic Acid-Derived Precursors with N,O-Dimethylhydroxylamine Hydrochloride

The direct coupling of hexa-2,4-dienoic acid with N,O-dimethylhydroxylamine hydrochloride is a common and effective method for the synthesis of the target dienamide. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the hydroxylamine derivative. A variety of coupling reagents can be employed for this transformation.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. The general scheme for this reaction involves the formation of an activated ester intermediate, which then readily reacts with N,O-dimethylhydroxylamine.

An alternative approach involves the use of phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents are known for their high efficiency and are particularly useful for sterically hindered substrates or when mild reaction conditions are required.

The table below summarizes common coupling agents and conditions used for the synthesis of Weinreb amides from carboxylic acids.

| Coupling Agent | Additive | Solvent | Temperature (°C) |

| EDCI | HOBt or DMAP | DCM or DMF | 0 to RT |

| DCC | HOBt | DCM | 0 to RT |

| BOP reagent | Base (e.g., Et3N, DIPEA) | DCM or DMF | 0 to RT |

| PyBOP | Base (e.g., Et3N, DIPEA) | DCM or DMF | 0 to RT |

| CDI | None | THF or DCM | RT |

One-Pot Synthetic Procedures

To improve efficiency and reduce waste, one-pot procedures for the synthesis of this compound from hexa-2,4-dienoic acid have been developed. These methods circumvent the need for isolation of intermediate activated species.

One such method involves the in situ activation of the carboxylic acid followed by the immediate addition of N,O-dimethylhydroxylamine hydrochloride and a base. For instance, hexa-2,4-dienoic acid can be treated with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like THF. This reaction forms a highly reactive acyl-imidazole intermediate and releases carbon dioxide. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as triethylamine, to the reaction mixture yields the desired this compound in good yield. rsc.org This procedure is advantageous as the workup is often straightforward, involving simple extraction and purification steps. rsc.org

Another one-pot approach utilizes phosphorus-based reagents. For example, phosphorus trichloride can be used to prepare Weinreb amides directly from carboxylic acids and N,O-dimethylhydroxylamine in a single step, avoiding the need for isolating sensitive intermediates. nih.gov

Utilization of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

The use of activated carboxylic acid derivatives, such as acid chlorides or esters, provides a reliable and often high-yielding route to this compound.

Acid Chlorides: Hexa-2,4-dienoyl chloride, which can be readily prepared from hexa-2,4-dienoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is highly reactive towards nucleophiles. The reaction of hexa-2,4-dienoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, proceeds rapidly, even at low temperatures, to afford the target dienamide. rsc.orgnih.gov This method is particularly useful for large-scale synthesis due to the high reactivity of the acid chloride and the typically clean reaction profile. acs.org

Esters: While less reactive than acid chlorides, esters of hexa-2,4-dienoic acid can also be converted to the corresponding Weinreb amide. This transformation typically requires more forcing conditions or the use of specific reagents to promote the amidation. One effective method involves the use of trimethylaluminum (AlMe₃) or isopropylmagnesium chloride ('PrMgCl) to facilitate the reaction between a methyl or ethyl ester of hexa-2,4-dienoic acid and N,O-dimethylhydroxylamine. acs.orgorganic-chemistry.org These organometallic reagents act as Lewis acids, activating the ester carbonyl group towards nucleophilic attack.

The following table provides a comparative overview of these methods.

| Starting Material | Reagent for Amidation | Key Features |

| Hexa-2,4-dienoic Acid | Coupling agent + N,O-dimethylhydroxylamine HCl | Versatile, wide range of coupling agents available. |

| Hexa-2,4-dienoic Acid | CDI then N,O-dimethylhydroxylamine HCl | Convenient one-pot procedure. |

| Hexa-2,4-dienoyl Chloride | N,O-dimethylhydroxylamine HCl + Base | High reactivity, suitable for large scale. rsc.org |

| Hexa-2,4-dienoic Acid Ester | AlMe₃ or 'PrMgCl + N,O-dimethylhydroxylamine | Useful for converting esters to amides. organic-chemistry.org |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers advanced and often more elegant strategies for the synthesis of complex molecules like this compound, enabling the formation of the conjugated diene system under specific and controlled conditions.

Palladium-Catalyzed Aerobic Dehydrogenation of Unsaturated Amides

A powerful strategy for the synthesis of conjugated dienamides involves the palladium-catalyzed aerobic dehydrogenation of a corresponding γ,δ-unsaturated amide. nih.gov This approach allows for the introduction of a second double bond into an already existing unsaturated system, directly leading to the desired conjugated product. The precursor, N-methoxy-N-methylhex-4-enamide, can be synthesized from the corresponding hex-4-enoic acid.

The dehydrogenation reaction is typically carried out using a palladium(II) catalyst, such as palladium(II) trifluoroacetate (Pd(TFA)₂), in the presence of a ligand. Molecular oxygen from the air serves as the terminal oxidant, making this a green and atom-economical process. The reaction conditions, including the choice of solvent and ligands, are crucial for achieving high yields and selectivity. This methodology avoids the use of stoichiometric and often harsh oxidizing agents.

Ruthenium-Catalyzed Co-Oligomerization Approaches for Dienamide Construction

Ruthenium catalysts have emerged as versatile tools for the construction of carbon-carbon bonds and the formation of complex unsaturated systems. While direct co-oligomerization to form this compound is not extensively documented, analogous ruthenium-catalyzed reactions provide a conceptual framework for its synthesis.

Ruthenium-catalyzed enyne metathesis, for instance, is a powerful method for the synthesis of cyclic dienamides from ene-ynamide precursors. rsc.org Although this leads to cyclic structures, the underlying principle of forming a dienamide moiety highlights the potential of ruthenium catalysis in this area.

Furthermore, ruthenium-catalyzed tandem cross-metathesis/Wittig olefination reactions have been developed to generate conjugated dienoic esters from terminal olefins. A similar strategy could potentially be adapted for the synthesis of dienamides. This would involve a ruthenium-catalyzed cross-metathesis of a simpler alkene with a suitable partner, followed by a subsequent transformation to install the Weinreb amide functionality.

Ruthenium complexes are also known to catalyze the co-oligomerization of alkenes and alkynes, which could be envisioned as a route to construct the hexa-2,4-diene backbone. The challenge would lie in controlling the regioselectivity and incorporating the amide functionality in a controlled manner.

Palladium-Catalyzed Aminocarbonylation Methods

Palladium-catalyzed aminocarbonylation represents a powerful and atom-efficient method for the synthesis of amides from organic halides or pseudohalides, carbon monoxide, and an amine. d-nb.info The application of this methodology to 1,3-dienes provides a direct route to unsaturated amides. Research has demonstrated the successful aminocarbonylation of various 1,3-dienes to yield β,γ-unsaturated amides. nih.gov More significantly, a stereo-convergent palladium-catalyzed aminocarbonylation of 1,3-dienes with nitroarenes has been developed to produce (E,E)-dienamides with high stereoselectivity, even when starting with a mixture of E/Z isomers of the diene. rsc.org

While the direct aminocarbonylation of 1,3-hexadiene with N,O-dimethylhydroxylamine to form this compound is not extensively documented, the established reactivity patterns allow for a reasoned projection of this transformation. The reaction would likely proceed by the formation of a π-allyl palladium intermediate from the diene, followed by carbonyl insertion and subsequent nucleophilic attack by the N,O-dimethylhydroxylamine. The choice of ligands, such as phosphines, is crucial for controlling the regioselectivity and efficiency of the catalytic cycle. researchgate.net

The general approach allows for the conversion of readily available dienes into valuable dienamide products. Below is a table illustrating the potential application of this method with various diene substrates to generate corresponding Weinreb amides.

| Diene Substrate | Amine Nucleophile | Palladium Catalyst System | Expected Product |

| 1,3-Hexadiene | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Phosphine Ligand | This compound |

| 1,3-Butadiene | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Phosphine Ligand | N-Methoxy-N-methylbuta-2,4-dienamide |

| Isoprene | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Phosphine Ligand | N-Methoxy-N,3-dimethylbuta-2,4-dienamide |

This table represents projected outcomes based on established palladium-catalyzed aminocarbonylation reactions.

Stereoselective Construction of the Dienamide Backbone

Achieving precise control over the geometry of the double bonds in the hexa-2,4-dienamide backbone is paramount for its application in total synthesis. Stereoselective olefination and elimination reactions are cornerstone strategies for this purpose.

Julia-Kocienski Olefination for Defined Stereochemistry

The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes, renowned for its excellent E-selectivity and broad functional group tolerance. mdpi.comalfa-chemistry.com The reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. organic-chemistry.orgchem-station.com This methodology has been effectively applied to the modular synthesis of 2,4-diene Weinreb amides, demonstrating its utility in constructing complex backbones like that of this compound. researchgate.net

A plausible synthetic route could involve the reaction of an α,β-unsaturated aldehyde, such as crotonaldehyde, with a Julia-Kocienski reagent like 1-phenyl-1H-tetrazol-5-yl propyl sulfone. The deprotonation of the sulfone followed by addition to the aldehyde and subsequent elimination via a Smiles rearrangement typically yields the trans-alkene with high fidelity. chem-station.com A sequential, two-step Julia-Kocienski approach can also be employed to build the diene system with control over each double bond's stereochemistry. researchgate.net

The table below outlines research findings for the Julia-Kocienski olefination in the synthesis of diene systems.

| Carbonyl Compound | Sulfone Reagent | Base | Solvent | Diene Product Stereochemistry |

| Crotonaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | DME | Predominantly (E,E) |

| Acetaldehyde | Allylic BT-sulfone reagent | DBU | CH₂Cl₂ | (2Z,4E/Z) mixture |

| Propanal | 2-(benzo[d]thiazol-2-ylsulfonyl)allyl reagent | NaH | THF | High E-selectivity |

Data compiled from studies on Julia-Kocienski olefination for diene and Weinreb amide synthesis. chem-station.comresearchgate.netnih.gov

Stereospecific Base-Promoted Elimination Reactions

Base-promoted elimination reactions, particularly the E2 mechanism, are inherently stereospecific. The outcome of the reaction is dictated by the stereochemical relationship between the proton being removed and the leaving group, which must adopt an anti-periplanar conformation for the reaction to proceed. khanacademy.org This principle can be exploited to construct the conjugated diene system of this compound by performing a controlled double elimination from a suitable acyclic precursor.

For instance, a precursor such as a 3,5-dihalo-N-methoxy-N-methylhexanamide could undergo a sequential E2 reaction to form the 2,4-diene. The stereochemistry of the resulting double bonds (E,E, E,Z, or Z,Z) would be a direct consequence of the stereochemistry at the C3 and C5 positions of the starting material. By synthesizing a specific stereoisomer of the precursor, one can dictate the geometry of the final dienamide product.

The following table illustrates how the stereochemistry of a hypothetical precursor dictates the stereochemical outcome of the diene product via a double E2 elimination.

| Precursor Stereochemistry (e.g., a 3,5-dibromide) | Base | Expected Diene Geometry |

| (3R, 5S)-dibromohexanamide derivative | Strong, non-hindered base (e.g., NaOEt) | (2E, 4E) |

| (3R, 5R)-dibromohexanamide derivative | Strong, non-hindered base (e.g., NaOEt) | (2E, 4Z) |

| meso-(3,5)-dibromohexanamide derivative | Strong, non-hindered base (e.g., NaOEt) | (2Z, 4E) |

This table is illustrative of the principles of stereospecific E2 reactions and does not represent specific experimental results.

Chemical Reactivity and Mechanistic Investigations of N Methoxy N Methylhexa 2,4 Dienamide

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of N-Methoxy-N-methylhexa-2,4-dienamide is an electrophilic center susceptible to attack by various nucleophiles. A key feature of Weinreb amides is their reaction with strong organometallic nucleophiles to form a stable, chelated tetrahedral intermediate. wikipedia.orgwisc.edu This intermediate resists further addition and collapses to the ketone or aldehyde product only upon aqueous workup, which allows for highly controlled transformations. wisc.eduwikipedia.org

Organolithium reagents readily react with Weinreb amides, including this compound, to produce ketones in high yields. wisc.eduorientjchem.org The reaction proceeds via a nucleophilic attack of the organolithium's carbanion on the amide's carbonyl carbon. This forms a tetrahedral intermediate that is stabilized by chelation between the lithium ion and the two oxygen atoms (the carbonyl oxygen and the methoxy (B1213986) oxygen). wikipedia.orgwikipedia.org This stable complex prevents the collapse of the intermediate and subsequent second addition of the organolithium reagent, a common side reaction with other acyl compounds like esters or acid chlorides. wikipedia.orgwisc.edu Acidic workup is required to hydrolyze the intermediate and yield the final ketone product. wikipedia.org While 1,2-addition to the carbonyl is the predominant pathway, α,β-unsaturated Weinreb amides can, in some cases, undergo 1,4-conjugate addition, although this is less common for highly reactive organolithium reagents. su.se

| Organolithium Reagent (R-Li) | Expected Product (Ketone) | Typical Yield |

| Methyllithium (CH₃Li) | (3E,5E)-Hepta-3,5-dien-2-one | Good to Excellent |

| n-Butyllithium (n-BuLi) | (5E,7E)-Deca-5,7-dien-4-one | Good to Excellent |

| Phenyllithium (PhLi) | (2E,4E)-1-Phenylhexa-2,4-dien-1-one | Good to Excellent |

Note: The data in this table is illustrative of typical outcomes for this reaction class, as specific experimental data for this compound was not found in the surveyed literature.

Similar to organolithium reagents, Grignard reagents (R-MgX) add to this compound in a highly controlled manner to furnish ketones. orientjchem.orgcommonorganicchemistry.com The mechanism also involves the formation of a stable, five-membered chelated tetrahedral intermediate with the magnesium ion. wisc.edu This intermediate's stability is the key to the reaction's success, preventing the formation of tertiary alcohol byproducts from over-addition. wisc.edumasterorganicchemistry.com The reaction is generally chemoselective for the carbonyl group, even in the presence of other potentially reactive functionalities. The tolerance for α-β unsaturation is a known feature of the Weinreb-Nahm ketone synthesis. wikipedia.org The reaction of the conjugated dienamide system with Grignard reagents is expected to proceed cleanly at the carbonyl carbon (1,2-addition), especially in the absence of catalysts like copper salts which are known to promote conjugate (1,4) addition. researchgate.net

| Grignard Reagent (R-MgX) | Expected Product (Ketone) | Typical Yield |

| Methylmagnesium Bromide (CH₃MgBr) | (3E,5E)-Hepta-3,5-dien-2-one | Good to Excellent |

| Ethylmagnesium Bromide (EtMgBr) | (4E,6E)-Octa-4,6-dien-3-one | Good to Excellent |

| Phenylmagnesium Bromide (PhMgBr) | (2E,4E)-1-Phenylhexa-2,4-dien-1-one | Good to Excellent |

Note: The data in this table is illustrative of typical outcomes for this reaction class, as specific experimental data for this compound was not found in the surveyed literature.

Weinreb amides can be converted directly into ketones through a nonclassical Wittig reaction, which offers a milder alternative to organometallic reagents. organic-chemistry.orgunion.edu This reaction involves an alkylidenetriphenylphosphorane (a Wittig reagent). orientjchem.org The proposed mechanism entails the formation of an oxaphosphetane intermediate, which then undergoes cycloreversion to produce an N-methyl-N-methoxy-enamine. organic-chemistry.org This enamine intermediate is subsequently hydrolyzed during the workup step to yield the final ketone product. wikipedia.orgorganic-chemistry.org This method is highly chemoselective and tolerates various functional groups that might be incompatible with the harsher conditions of organolithium or Grignard reactions. organic-chemistry.org For this compound, this reaction would regioselectively transform the amide carbonyl into a ketone, leaving the diene system intact.

| Wittig Reagent (Ph₃P=CHR) | Intermediate Enamine | Final Product (Ketone) |

| Methylidenetriphenylphosphorane (Ph₃P=CH₂) | N-methoxy-N-methylhepta-1,3,5-trien-1-amine | (3E,5E)-Hepta-3,5-dien-2-one |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | N-methoxy-N-methylocta-1,3,5-trien-1-amine | (4E,6E)-Octa-4,6-dien-3-one |

Note: The data in this table is illustrative of typical outcomes for this reaction class, as specific experimental data for this compound was not found in the surveyed literature.

The reduction of Weinreb amides can be controlled to yield aldehydes, a transformation that is difficult with many other carboxylic acid derivatives. stackexchange.comescholarship.org Strong hydride reagents like Lithium Aluminium Hydride (LiAlH₄) can reduce this compound to the corresponding hexa-2,4-dienal. orientjchem.orgmasterorganicchemistry.com The reaction proceeds through the stable chelated intermediate, which prevents over-reduction to the alcohol. stackexchange.commasterorganicchemistry.com The aldehyde is liberated only upon aqueous workup.

Diisobutylaluminium hydride (DIBAL-H) is another powerful and bulky reducing agent commonly used for the partial reduction of esters and amides to aldehydes. chemistrysteps.commasterorganicchemistry.com Its efficacy, particularly at low temperatures (e.g., -78 °C), stems from the formation of a stable tetrahedral intermediate that is not readily reduced further. chemistrysteps.commasterorganicchemistry.com This method is highly chemoselective, and for this compound, it is expected to selectively reduce the amide to an aldehyde without affecting the diene's double bonds. nih.govrsc.orgstackexchange.com

| Hydride Reagent | Reaction Conditions | Expected Product (Aldehyde) |

| Lithium Aluminium Hydride (LiAlH₄) | THF, 0 °C, then H₃O⁺ workup | Hexa-2,4-dienal |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, -78 °C, then H₃O⁺ workup | Hexa-2,4-dienal |

Note: The data in this table is illustrative of typical outcomes for this reaction class, as specific experimental data for this compound was not found in the surveyed literature.

Cycloaddition Chemistry of the Dienamide Moiety

The hexa-2,4-dienamide structure contains a conjugated system of two double bonds, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. This moiety can theoretically act as either the 4π-electron component (the diene) or, less commonly, the 2π-electron component (the dienophile).

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com For this compound to act as the diene, it must adopt an s-cis conformation. masterorganicchemistry.com The reaction is facilitated when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org The alkyl chain and the electron-donating character of the amide nitrogen (through resonance) make the diene component of this compound relatively electron-rich, favoring reactions with electron-deficient dienophiles such as maleic anhydride (B1165640) or acrylates. organic-chemistry.org A related compound, 2,4-hexadien-1-ol, is known to undergo Diels-Alder reactions with maleic anhydride. ens-lyon.fr

Conversely, the molecule could potentially act as a dienophile. The double bond at the C2-C3 position is conjugated to the electron-withdrawing Weinreb amide group, making it electron-deficient and susceptible to attack by an electron-rich diene. In this scenario, the C2-C3 double bond would serve as the 2π component in the cycloaddition. The specific reactivity—whether it acts as a diene or a dienophile—would depend on the reaction partner and conditions.

| Role of Dienamide | Reaction Partner (Example) | Expected Reaction Type |

| Diene | Maleic Anhydride (electron-poor dienophile) | [4+2] Cycloaddition |

| Dienophile | 2,3-Dimethyl-1,3-butadiene (electron-rich diene) | [4+2] Cycloaddition |

Note: The data in this table is illustrative of expected reactivity based on general principles of the Diels-Alder reaction.

Exploration of Nazarov Cyclization Analogues and Precursors

The Nazarov cyclization is a key transformation in organic synthesis for the construction of cyclopentenone rings from divinyl ketones. wikipedia.org The reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate under thermal or acidic conditions. wikipedia.org this compound itself is not a direct precursor for the Nazarov cyclization. However, the Weinreb amide functionality provides a versatile handle for the synthesis of the requisite divinyl ketone precursors.

A common strategy involves the reaction of the Weinreb amide with an appropriate organometallic reagent, such as a vinyl Grignard or vinyllithium (B1195746) species, to introduce the second vinyl group and generate the divinyl ketone in situ. chempedia.info This approach benefits from the inherent stability of the tetrahedral intermediate formed during the addition to the Weinreb amide, which prevents over-addition and allows for controlled ketone synthesis. orientjchem.org

For instance, the addition of a vinyl Grignard reagent to this compound would be expected to yield a divinyl ketone, which could then undergo a Nazarov cyclization upon treatment with a Lewis acid or protic acid. The regioselectivity of the subsequent cyclization would be influenced by the substitution pattern on the newly formed divinyl ketone. organic-chemistry.org

Table 2: Proposed Synthesis of a Nazarov Precursor from this compound

| Step | Reactant | Reagent | Product |

| 1 | This compound | Vinylmagnesium bromide | (4E,6E)-5-methyldeca-1,4,6-trien-3-one |

| 2 | (4E,6E)-5-methyldeca-1,4,6-trien-3-one | Lewis Acid (e.g., FeCl₃) | 2-((E)-but-1-en-1-yl)-3-methylcyclopent-2-en-1-one |

Note: The proposed products are based on established reactivity patterns of Weinreb amides and Nazarov cyclizations.

Transition Metal-Catalyzed Functionalization and Coupling Reactions

C-H Activation Directed by the Weinreb Amide Directing Group

The Weinreb amide functionality has emerged as an effective directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular construction. The nitrogen and oxygen atoms of the N-methoxy-N-methylamide group can chelate to a transition metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage.

While specific studies on this compound are limited, extensive research on other Weinreb amides demonstrates the directing group's utility in various transformations, including arylation, alkenylation, and alkoxylation of sp² and sp³ C-H bonds.

Table 3: Examples of Weinreb Amide-Directed C-H Activation Reactions

| Catalyst System | C-H Bond Type | Transformation | Reference |

| Pd(OAc)₂ | Aryl C(sp²)-H | Arylation | evitachem.com |

| [RhCp*Cl₂]₂ | Aryl C(sp²)-H | Alkenylation | evitachem.com |

| [Ru(p-cymene)Cl₂]₂ | Aryl C(sp²)-H | Olefination | evitachem.com |

These examples highlight the potential for this compound to undergo selective functionalization at the C-H bonds of its diene system or at other positions within a more complex molecular framework containing this moiety.

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical approach to bond formation by directly coupling two different C-H or X-H bonds without the need for pre-functionalized starting materials. The Weinreb amide group can participate in and direct such transformations.

Although direct CDC reactions involving the diene C-H bonds of this compound have not been extensively reported, the N-H bond of the related N-methoxyamides has been shown to undergo cross-dehydrogenative N-N coupling with benzotriazoles using a hypervalent iodine species as the oxidant. This demonstrates the potential for the nitrogen atom of the Weinreb amide to be involved in CDC processes.

Other Significant Transformations

The N-methoxy-N-methylamide group in this compound imparts a unique reactivity profile, allowing for a range of other significant transformations beyond those already discussed.

Reduction: The Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents such as diisobutylaluminium hydride (DIBAL-H). This transformation is highly valuable in multi-step syntheses as it provides access to aldehydes that can be difficult to prepare by other means. Further reduction with stronger reducing agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding primary amine. evitachem.com

Oxidation: While the diene portion of the molecule is susceptible to oxidation, the Weinreb amide itself is generally stable to many oxidizing conditions. However, under forcing conditions, it can be cleaved.

Nucleophilic Addition: As previously mentioned in the context of Nazarov precursors, the Weinreb amide readily undergoes nucleophilic addition with organometallic reagents to form ketones. This is a cornerstone of its utility in organic synthesis. orientjchem.org

Wittig-type Reactions: In a non-classical application, Weinreb amides have been shown to react with alkylidenetriphenylphosphoranes in a Wittig-type reaction to afford ketones after hydrolysis of the intermediate enamine. organic-chemistry.org This provides an alternative to organometallic reagents for ketone synthesis. organic-chemistry.org

Spectroscopic Characterization Techniques for N Methoxy N Methylhexa 2,4 Dienamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Methoxy-N-methylhexa-2,4-dienamide, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, are employed to map out the connectivity and stereochemistry of the molecule. The presence of rotamers, due to restricted rotation around the amide C-N bond, can lead to the broadening of signals for the N-methoxy and N-methyl groups at room temperature.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum would be expected to show distinct signals for the protons of the N-methoxy and N-methyl groups, as well as the protons along the hexa-2,4-dienoyl chain. The coupling constants (J-values) between the olefinic protons are crucial for determining the E/Z stereochemistry of the double bonds.

Expected ¹H NMR Data for this compound (Predicted)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H1 | ~1.8 | Doublet | ~6.8 | CH₃-CH= |

| H2 | ~5.8 | Doublet of Quartets | J(H2-H3) ~15, J(H2-H1) ~6.8 | =CH-CH₃ |

| H3 | ~7.2 | Doublet of Doublets | J(H3-H2) ~15, J(H3-H4) ~10 | =CH-CH= |

| H4 | ~6.2 | Multiplet | - | =CH-CH= |

| H5 | ~6.0 | Multiplet | - | =CH-C=O |

| N-CH₃ | ~3.2 | Singlet | - | N-Methyl |

Note: Predicted values are based on typical ranges for similar conjugated amide systems. Actual values may vary.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons in the conjugated system are particularly informative about the electronic environment. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Expected ¹³C NMR Data for this compound (Predicted)

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C1 | ~18 | CH₃-CH= |

| C2 | ~125-145 | =CH-CH₃ |

| C3 | ~125-145 | =CH-CH= |

| C4 | ~125-145 | =CH-CH= |

| C5 | ~125-145 | =CH-C=O |

| C6 | ~167 | C=O (Amide) |

| N-CH₃ | ~32 | N-Methyl |

Note: Predicted values are based on typical ranges for similar conjugated amide systems. Actual values may vary.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexa-2,4-dienoyl chain, confirming their sequence. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and alkene (C=C) functional groups in this compound. The conjugation in the dienamide system is expected to lower the absorption frequency of the carbonyl group compared to a non-conjugated amide. Similarly, the C=C stretching vibrations will be influenced by the conjugation.

Expected IR Absorption Frequencies for this compound (Predicted)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Amide) | ~1650 - 1610 | Stretching |

| C=C (Alkene) | ~1640 - 1600 | Stretching |

| C-H (sp²) | ~3100 - 3000 | Stretching |

Note: Predicted values are based on typical ranges for conjugated amide systems.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the symmetrical nature of the conjugated diene system, the C=C stretching vibrations are expected to produce strong and sharp signals in the Raman spectrum. This makes Raman spectroscopy a powerful tool for confirming the presence and nature of the conjugated π-system in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. While no specific HRMS data has been reported for this compound, the theoretical exact mass can be calculated based on its chemical formula (C₈H₁₃NO₂). The expected monoisotopic mass would be the sum of the exact masses of its constituent atoms (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16). For a related, longer-chain compound, N-Methoxy-N-methyldodeca-(E,E)-2,4-dienamide (C₁₄H₂₅NO₂), the exact mass is reported as 239.188529047 u. This illustrates the level of precision offered by HRMS.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, a Weinreb amide, characteristic fragmentation patterns would be expected. The fragmentation of Weinreb amides typically involves cleavage of the N-O, N-C, and C-C bonds. The presence of the conjugated diene system in the hexa-2,4-dienoyl moiety would also influence the fragmentation, likely leading to resonance-stabilized fragment ions. However, without experimental data, a definitive analysis of the fragmentation pattern for this specific compound remains speculative.

X-ray Crystallography for Solid-State Molecular Structure

While crystallographic data for the target compound is unavailable, studies on similar molecules, such as 4-Methoxy-N-methylbenzamide, have been reported. For this related benzamide, X-ray analysis has provided detailed structural parameters, including unit cell dimensions and atomic coordinates, offering insights into its solid-state conformation. However, it is important to note that the electronic and steric differences between a benzoyl and a hexa-2,4-dienoyl group would lead to distinct crystal structures.

Theoretical and Computational Studies of N Methoxy N Methylhexa 2,4 Dienamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and energetic properties of molecules. For N-Methoxy-N-methylhexa-2,4-dienamide, DFT calculations would be instrumental in determining key parameters such as its molecular orbital energies (HOMO and LUMO), which are fundamental to understanding its reactivity. The distribution of electron density, electrostatic potential, and partial atomic charges could also be mapped, revealing sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT calculations would allow for the precise determination of the molecule's thermodynamic properties, including its heat of formation and Gibbs free energy. This data is crucial for predicting the feasibility and outcomes of reactions involving this compound. While no specific data exists for this compound, studies on similar unsaturated amides often employ functionals like B3LYP with basis sets such as 6-31G* or larger to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Electronic and Thermodynamic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons and undergo reduction. |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions. |

| Heat of Formation | Data not available | Essential for thermodynamic analysis of reactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require dedicated computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is fundamental to its application in synthesis. Computational modeling provides a virtual window into the intricate dance of atoms during a chemical transformation. For this compound, this would involve mapping the potential energy surface for various reactions, such as Diels-Alder cycloadditions where the diene moiety could participate, or nucleophilic additions to the carbonyl group.

By locating and characterizing the transition state structures—the fleeting, high-energy arrangements of atoms at the peak of the reaction barrier—researchers can calculate activation energies. This information is vital for predicting reaction rates and understanding the factors that control selectivity. For instance, modeling the approach of a dienophile to the two faces of the diene in this compound could predict the stereochemical outcome of a cycloaddition reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies that correspond to peaks in an infrared (IR) spectrum, and chemical shifts that align with signals in nuclear magnetic resonance (NMR) spectra. For this compound, calculated spectra would serve as a valuable reference for experimental characterization.

Discrepancies between predicted and experimental spectra can also provide deeper insights into the molecule's structure and environment. For example, intermolecular interactions, such as hydrogen bonding in solution, can cause shifts in vibrational frequencies that are not captured in a gas-phase calculation. By comparing theoretical and experimental data, a more complete picture of the molecule's behavior can be assembled.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Feature | Structural Correlation |

| ¹H NMR | Chemical shifts of vinyl protons | Conformation of the diene system. |

| ¹³C NMR | Chemical shift of the carbonyl carbon | Electronic environment of the amide group. |

| IR Spectroscopy | C=O stretching frequency (~1650 cm⁻¹) | Strength and conjugation of the carbonyl bond. |

Note: The values in this table are estimations based on typical values for similar functional groups and would need to be confirmed by actual calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is intimately linked to its properties and reactivity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, through systematic rotation of these bonds and calculation of the corresponding energies, can identify the most stable low-energy conformers.

Molecular dynamics (MD) simulations would take this analysis a step further by simulating the movement of the atoms over time. This provides a dynamic picture of the molecule's flexibility and the accessibility of different conformations. For a molecule like this compound, MD simulations could reveal how the orientation of the N-methoxy-N-methylamide group influences the shape and reactivity of the conjugated diene system. Such simulations are crucial for understanding how the molecule behaves in a realistic, solvated environment.

Synthesis and Reactivity of N Methoxy N Methylhexa 2,4 Dienamide Derivatives and Analogues

Structural Modifications of the Diene System

The reactivity and properties of N-methoxy-N-methylhexa-2,4-dienamide can be significantly influenced by modifications to its hexadienyl chain. These modifications include the introduction of various substituents and the control of stereochemistry.

Introduction of Substituents on the Hexadienyl Chain

The introduction of substituents onto the hexadienyl chain of N-methoxy-N-methylamides can be achieved through various synthetic strategies, often involving the synthesis of a substituted hexa-2,4-dienoic acid followed by its conversion to the corresponding Weinreb amide. For instance, substituted sorbic acid derivatives can be prepared and subsequently coupled with N,O-dimethylhydroxylamine.

The presence of substituents on the diene backbone can influence the electronic properties and the steric environment of the molecule, thereby affecting its reactivity in subsequent transformations. For example, electron-donating or electron-withdrawing groups on the diene system can modulate its behavior in cycloaddition reactions or towards nucleophilic attack. While specific examples for the N-methoxy-N-methyl derivative are not extensively documented in readily available literature, the principles of substituent effects on conjugated dienes are well-established in organic chemistry.

Table 1: Potential Substituents for the Hexadienyl Chain and Their Expected Electronic Effects

| Substituent (R) | Position on Chain | Electronic Effect | Potential Impact on Reactivity |

| -CH₃ | Any | Electron-donating | Increased electron density in the diene system |

| -OCH₃ | Any | Electron-donating | Increased electron density, potential for directing effects |

| -Cl | Any | Electron-withdrawing | Decreased electron density, activation towards nucleophilic attack |

| -NO₂ | Any | Electron-withdrawing | Significantly decreased electron density |

Stereochemical Variations (E/Z Isomerism)

The stereochemistry of the double bonds within the hexa-2,4-dienamide system is a critical aspect that influences the three-dimensional structure and, consequently, the biological activity and reactivity of the molecule. The synthesis of specific E/Z isomers of dienamides often requires stereoselective methods.

Methods for the stereoselective synthesis of dienamides can involve Wittig-type reactions, Horner-Wadsworth-Emmons reactions, or transition metal-catalyzed cross-coupling reactions. These methods allow for precise control over the geometry of the newly formed double bonds. The (E,E)-isomer is typically the most thermodynamically stable and is often the major product in non-stereoselective syntheses. However, specific reaction conditions and reagents can be employed to favor the formation of other stereoisomers such as (E,Z), (Z,E), or (Z,Z) isomers. The stereochemical arrangement of the diene can have a profound impact on its participation in pericyclic reactions like the Diels-Alder reaction, where a cisoid conformation is required for the diene to react.

Alterations of the Amide Linkage

Modification of the N-substituents on the amide group provides another avenue for creating analogues of this compound with potentially different properties and reactivities.

Analogues with Different N-Substituents (e.g., N-cyclohexyl, N-aryl)

The synthesis of N-cyclohexyl and N-aryl hexa-2,4-dienamide analogues generally involves the reaction of hexa-2,4-dienoyl chloride or another activated derivative of hexa-2,4-dienoic acid with the corresponding amine (cyclohexylamine or an aniline (B41778) derivative). These reactions are typically straightforward amide bond formations.

The nature of the N-substituent can significantly alter the chemical and physical properties of the amide. For instance, an N-aryl group can participate in electronic delocalization with the amide carbonyl, influencing its reactivity. An N-cyclohexyl group, being bulky and non-aromatic, will primarily exert steric effects. The synthesis of N-cyclohexylmaleimide, for example, has been achieved by the thermal dehydration of a mixture of maleic anhydride (B1165640) and cyclohexylamine. While this is not a dienamide, the synthetic principle of reacting an anhydride with an amine is applicable. Similarly, various methods exist for the synthesis of N-aryl amides, including the reaction of nitroarenes with acyl chlorides mediated by iron, or the direct synthesis from α-fluoronitroalkanes and N-aryl hydroxylamines. nih.govresearchgate.net

Table 2: Comparison of N-Substituted Hexa-2,4-dienamide Analogues

| N-Substituent | Representative Amine | Key Synthetic Route | Expected Influence on Amide Properties |

| N-cyclohexyl | Cyclohexylamine | Acylation with hexa-2,4-dienoyl chloride | Increased steric bulk, altered solubility |

| N-aryl | Aniline | Acylation with hexa-2,4-dienoyl chloride | Electronic effects from the aryl ring, potential for conjugation |

Exploration of Related N-Methoxy-N-methyl Amide Conjugated Systems

The chemistry of N-methoxy-N-methyl amides extends beyond the hexa-2,4-dienamide system to a variety of other conjugated systems. These related compounds share the characteristic reactivity of the Weinreb amide group but possess different conjugated backbones, leading to a diverse range of chemical behaviors.

N-methoxy-N-methyl amides of other polyenoic acids, as well as those containing aromatic or heteroaromatic rings in conjugation with the amide functionality, are of significant interest. For example, N-methoxy-N-methyl cinnamamide, which features a phenyl group in conjugation with the enamide system, serves as a precursor for the synthesis of α,β-unsaturated ketones.

The reactivity of these conjugated Weinreb amides is largely dictated by the nature of the conjugated system. For instance, in conjugate addition reactions, the extended conjugation can influence the regioselectivity of nucleophilic attack. The N-methoxy-N-methyl amide group in these systems continues to provide a reliable handle for the introduction of carbon nucleophiles to form ketones without the common side reaction of over-addition to form tertiary alcohols. This reliability has made N-methoxy-N-methyl amides valuable intermediates in the total synthesis of complex natural products.

Applications of N Methoxy N Methylhexa 2,4 Dienamide in Complex Molecule Synthesis

Strategic Intermediate in Natural Product Total Synthesis

While specific, documented examples of the widespread use of N-Methoxy-N-methylhexa-2,4-dienamide as a strategic intermediate in completed total syntheses of natural products are not prevalent in readily available literature, its structural features suggest a high potential for such applications. The total synthesis of complex natural products often relies on the use of multifunctional building blocks that allow for the controlled and sequential introduction of new functionalities and stereocenters. ucl.ac.uk

The diene component of this compound is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This powerful carbon-carbon bond-forming reaction can be employed to construct six-membered rings, a common structural motif in a vast array of natural products, including alkaloids and macrocycles. nih.govmpg.denih.gov The electron-donating methoxy (B1213986) group on the diene system can influence the regioselectivity of the cycloaddition, providing a handle for chemists to control the orientation of substituents in the resulting cyclic product.

Furthermore, the Weinreb amide functionality is a stable and versatile precursor to ketones and aldehydes. Unlike many other carboxylic acid derivatives, Weinreb amides can react with organometallic reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is highly valuable in the late stages of a total synthesis, where delicate functional groups must be preserved.

A representative reaction showcasing the utility of the Weinreb amide moiety is its conversion to a ketone. For instance, this compound can react with an organometallic reagent like phenylmagnesium bromide to yield (2E,4E)-1-Phenylhexa-2,4-dien-1-one. thieme-connect.de

Table 1: Representative Conversion of a Weinreb Amide to a Ketone

| Reactant | Reagent | Product |

|---|

This transformation highlights how the core structure of the dienamide can be elaborated, introducing new carbon-carbon bonds while retaining the diene for subsequent manipulations.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and biologically active natural products. scripps.edu The structural elements of this compound make it a promising starting material for the synthesis of various heterocyclic systems.

The conjugated diene system can be a precursor to nitrogen- and oxygen-containing heterocycles. For example, through a hetero-Diels-Alder reaction, the diene could react with a dienophile containing a nitrogen-nitrogen or carbon-nitrogen double bond to construct six-membered nitrogen-containing heterocycles. mdpi.com While specific examples with this compound are not extensively documented, the reactivity pattern is a cornerstone of heterocyclic synthesis.

Moreover, the Weinreb amide itself can be a precursor to certain heterocyclic systems. For example, reaction with specific reagents can lead to the formation of pyrazoles or other nitrogen-containing rings. The controlled reactivity of the Weinreb amide allows for its conversion to a keto-intermediate, which can then undergo cyclization and condensation reactions with dinucleophiles like hydrazine to form heterocyclic rings.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Moiety | Reaction Type | Potential Heterocycle |

|---|---|---|

| Diene | Hetero-Diels-Alder | Dihydropyridines, Dihydrooxazines |

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the preparation of pharmaceuticals and other biologically active molecules. While direct applications of this compound in established asymmetric methodologies are not widely reported, its structure lends itself to several potential strategies for stereochemical control.

The diene moiety can participate in asymmetric Diels-Alder reactions. By employing a chiral Lewis acid catalyst or a chiral dienophile, it would be possible to induce facial selectivity in the cycloaddition, leading to the formation of a chiral six-membered ring with a high degree of enantiomeric excess. The stereochemistry of the newly formed ring can be controlled by the choice of catalyst and reaction conditions.

Furthermore, the double bonds within the diene system are susceptible to asymmetric dihydroxylation or epoxidation reactions. These transformations, often catalyzed by transition metals complexed with chiral ligands, can introduce new stereocenters with high fidelity. The resulting diols or epoxides are versatile intermediates that can be further elaborated into a variety of chiral structures.

The development of asymmetric methodologies is a continuous area of research, and substrates like this compound offer a platform for exploring new catalytic systems and reaction pathways for the enantioselective synthesis of complex molecules.

Construction of Carbon Skeletons with Defined Regio- and Stereochemistry

The ability to control both the connectivity of atoms (regiochemistry) and their spatial arrangement (stereochemistry) is fundamental to modern organic synthesis. This compound provides potential avenues for achieving high levels of both regio- and stereocontrol in the construction of complex carbon skeletons.

The regioselectivity of reactions involving the diene, such as the Diels-Alder reaction, can be influenced by the electronic nature of the substituents on the diene and the dienophile. The methoxy group on the diene in this compound is an electron-donating group, which can direct the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. This allows for the predictable formation of one constitutional isomer over another.

Stereocontrol can be exerted in several ways. As mentioned previously, asymmetric catalysis can be used to control the absolute stereochemistry of reactions at the diene. Additionally, the inherent stereochemistry of the diene (in this case, the (2E,4E) configuration) can be transferred to the product in a stereospecific manner in reactions like the Diels-Alder cycloaddition. This principle of stereochemical transfer is a powerful tool for building up complex molecules with multiple stereocenters.

The subsequent conversion of the Weinreb amide to a ketone provides a functional group that can be used to introduce new stereocenters. For example, the ketone can be reduced asymmetrically to a chiral alcohol or undergo an aldol reaction to form a new carbon-carbon bond with the creation of up to two new stereocenters. The careful sequencing of these reactions allows for the construction of complex carbon frameworks with a high degree of control over their three-dimensional structure.

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems for Dienamide Transformations

The transformation of dienamides, including N-methoxy-N-methylhexa-2,4-dienamide, is an area of active research in organic synthesis. While specific catalytic systems for this particular dienamide are not extensively documented, the broader class of dienamides is subject to a variety of catalytic transformations. Research in this field is focused on developing novel catalysts that can offer higher efficiency, selectivity, and broader substrate scope.

One of the key areas of development is the use of transition metal catalysis. For instance, palladium-catalyzed reactions have been shown to be effective for the synthesis of enamides through the oxidative N-α,β-dehydrogenation of amides. This method involves the activation of C(sp³)–H bonds followed by β-H elimination. The choice of ligand is crucial in these systems, with phosphorus-based ligands often demonstrating high efficacy. Such approaches could potentially be adapted for the transformation of this compound to introduce further functionalization.

Another emerging area is the use of scandium-catalyzed transformations. Chiral scandium complexes have been employed in a variety of asymmetric reactions, including domino reactions that can construct complex molecular architectures with high stereoselectivity. While not yet applied specifically to this compound, these catalytic systems hold promise for future applications in the stereocontrolled transformation of dienamides.

The development of biocatalytic methods also represents a significant frontier. Enzymes offer the potential for highly selective transformations under mild reaction conditions, aligning with the principles of green chemistry. While the use of enzymes for the specific transformation of this compound has not been reported, the broader field of biocatalytic amide bond formation and modification is rapidly expanding.

| Catalyst Type | Potential Transformation | Advantages |

| Palladium Complexes | Cross-coupling, Dehydrogenation | High efficiency, functional group tolerance |

| Scandium Complexes | Asymmetric synthesis, Domino reactions | High stereoselectivity |

| Biocatalysts (Enzymes) | Selective functionalization | Mild conditions, high selectivity |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of amides and related compounds is increasingly being adapted to flow chemistry and automated synthesis platforms to enhance efficiency, safety, and scalability. While there are no specific reports on the integration of this compound synthesis into such systems, the general principles are highly applicable.

Flow chemistry offers several advantages over traditional batch synthesis for amide formation. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The continuous nature of flow synthesis also allows for the safe handling of potentially hazardous reagents and intermediates. For the synthesis of dienamides, flow reactors could enable better control over isomerization and other side reactions.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of reaction conditions. These systems can perform numerous experiments in a high-throughput manner, systematically varying catalysts, solvents, and other parameters. This approach could be instrumental in developing optimized protocols for the synthesis and transformation of this compound. The integration of online analytical techniques allows for real-time monitoring and optimization of the reaction progress.

| Technology | Key Benefits for Dienamide Synthesis |

| Flow Chemistry | Precise reaction control, improved safety, scalability |

| Automated Synthesis | High-throughput screening, rapid optimization |

Green Chemistry Approaches in Dienamide Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes for amides and dienamides. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound and related compounds, several green chemistry strategies can be envisioned. The use of catalytic methods, as discussed in section 8.1, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. The development of reusable catalysts is a particularly important aspect of this approach.

Solvent selection is another critical factor. Traditional amide synthesis often employs hazardous solvents. Research into greener alternatives, such as water, bio-based solvents, or even solvent-free conditions, is a key area of focus. For example, some amide bond formations have been successfully carried out in aqueous media or under solvent-free mechanochemical conditions.

Energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound, which can often accelerate reaction rates and reduce reaction times. Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry that can be applied to dienamide synthesis.

| Green Chemistry Principle | Application in Dienamide Synthesis |

| Catalysis | Use of reusable and highly efficient catalysts to minimize waste. |

| Alternative Solvents | Replacement of hazardous organic solvents with water, bio-solvents, or solvent-free conditions. |

| Energy Efficiency | Application of microwave or ultrasonic irradiation to reduce energy consumption. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the product. |

Applications in Materials Science (e.g., Polymer Precursors)

While specific applications of this compound in materials science have not been documented, its structure suggests potential as a monomer or precursor for the synthesis of functional polymers. The conjugated diene system and the amide functionality are reactive groups that can participate in various polymerization reactions.

The diene moiety of this compound could potentially undergo polymerization through methods such as free-radical polymerization, anionic polymerization, or coordination polymerization. The resulting polymers would possess pendant N-methoxy-N-methylamide groups, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Furthermore, the amide group itself can be a site for further modification or can participate in hydrogen bonding, which can influence the macroscopic properties of the resulting polymer. Dienamides can also be envisioned as precursors for the synthesis of polyamides, a major class of engineering thermoplastics. The development of novel dienamide-based monomers could lead to polyamides with unique properties, such as improved thermal resistance, altered mechanical properties, or enhanced chemical resistance.

The field of functional polymers derived from complex monomers is an active area of research. While the potential of this compound as a polymer precursor remains to be explored, its chemical structure makes it an interesting candidate for future investigations in materials science.

| Potential Polymer Type | Monomer Functionality | Potential Polymer Properties |

| Poly(dienamide) | Diene | Functional side chains, tunable solubility |

| Polyamide | Dienamide as precursor | Novel thermal and mechanical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.